molecular formula C11H19N B097087 4-Tert-butylcyclohexane-1-carbonitrile CAS No. 15619-18-8

4-Tert-butylcyclohexane-1-carbonitrile

Cat. No. B097087
CAS RN: 15619-18-8
M. Wt: 165.27 g/mol
InChI Key: UWGIZGGCJCFYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylcyclohexane-1-carbonitrile, also known as t-BuCHN, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a colorless crystalline solid with a molecular weight of 179.28 g/mol. The compound is widely used in scientific research for its unique properties, including its ability to act as a chiral auxiliary and its potential as a precursor for the synthesis of bioactive compounds.

Mechanism Of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-carbonitrile is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. In addition, 4-Tert-butylcyclohexane-1-carbonitrile has been shown to have an effect on the reactivity of certain compounds, including aldehydes and ketones.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Tert-butylcyclohexane-1-carbonitrile. However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Tert-butylcyclohexane-1-carbonitrile is its ability to act as a chiral auxiliary, allowing for the synthesis of stereochemically pure compounds. It is also relatively easy to synthesize and has a high yield. However, 4-Tert-butylcyclohexane-1-carbonitrile can be difficult to handle due to its low solubility in common solvents.

Future Directions

There are several potential future directions for the use of 4-Tert-butylcyclohexane-1-carbonitrile in scientific research. One area of interest is the synthesis of bioactive compounds, including pharmaceuticals and natural products. In addition, 4-Tert-butylcyclohexane-1-carbonitrile could be used in the development of new catalysts for organic reactions. Finally, further research is needed to fully understand the mechanism of action of 4-Tert-butylcyclohexane-1-carbonitrile and its potential applications in various fields of chemistry.
In conclusion, 4-Tert-butylcyclohexane-1-carbonitrile is a unique compound with several potential applications in scientific research. Its ability to act as a chiral auxiliary and its potential as a precursor for the synthesis of bioactive compounds make it a valuable tool for organic chemists. Further research is needed to fully understand its mechanism of action and potential applications in various fields of chemistry.

Synthesis Methods

The synthesis of 4-Tert-butylcyclohexane-1-carbonitrile can be achieved through several methods, including the reaction of tert-butylmagnesium chloride with cyclohexanone followed by the addition of cyanogen bromide. Another method involves the reaction of cyclohexanone with tert-butyl isocyanide in the presence of a catalyst. Both methods have been shown to produce high yields of 4-Tert-butylcyclohexane-1-carbonitrile.

Scientific Research Applications

The unique properties of 4-Tert-butylcyclohexane-1-carbonitrile have made it a popular compound for use in scientific research. It is commonly used as a chiral auxiliary in the synthesis of various bioactive molecules, including pharmaceuticals and natural products. It has also been used as a precursor for the synthesis of compounds with potential antitumor and antiviral activity.

properties

IUPAC Name

4-tert-butylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGIZGGCJCFYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylcyclohexane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.